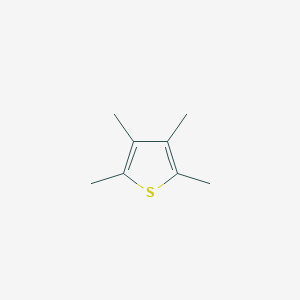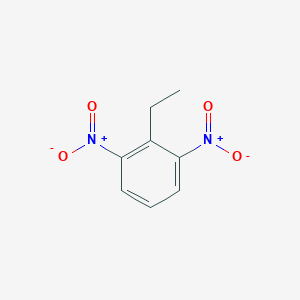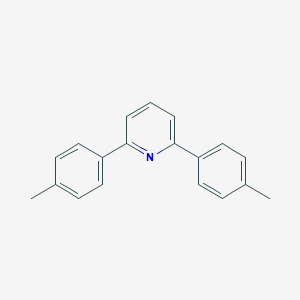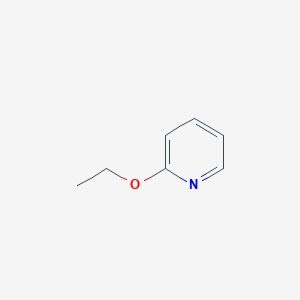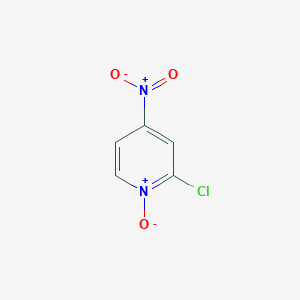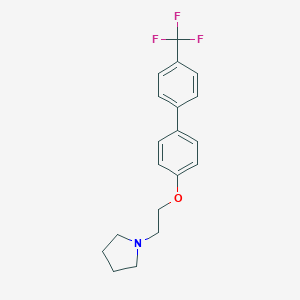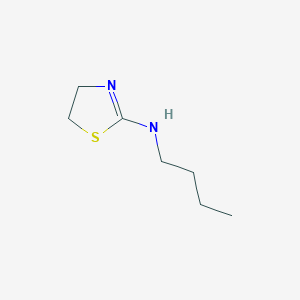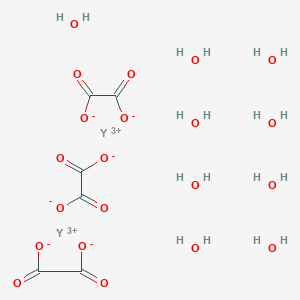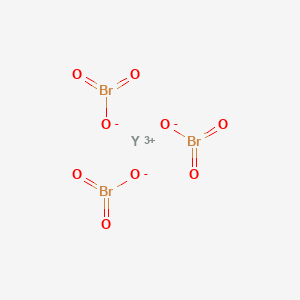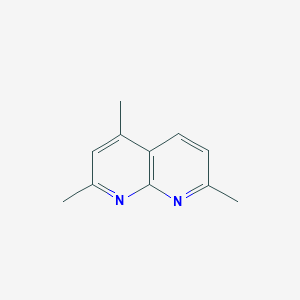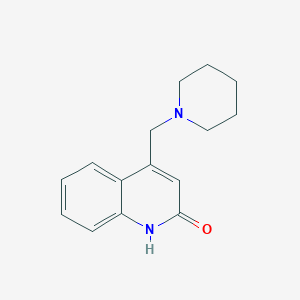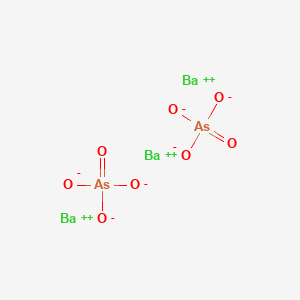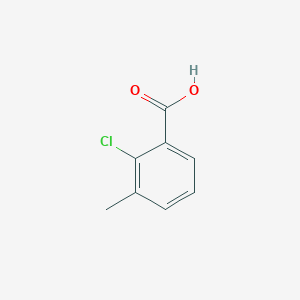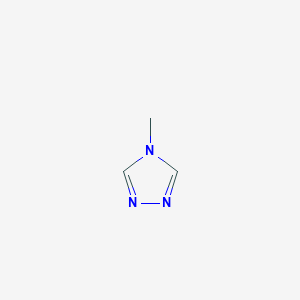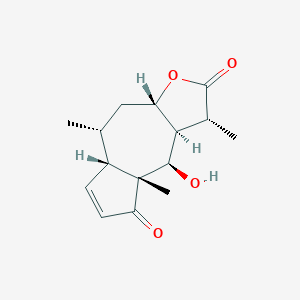
Desacetyl-1-isotenulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desacetyl-1-isotenulin is a natural compound that has been found to have potential therapeutic applications in various areas of scientific research. It is a sesquiterpene lactone that is derived from plants such as Inula britannica and Inula japonica. This compound has been shown to possess several biological properties, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of desacetyl-1-isotenulin is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
Desacetyl-1-isotenulin has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have anti-microbial effects against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Desacetyl-1-isotenulin has several advantages for lab experiments. It is a natural compound that is readily available from plant sources, which makes it easy to obtain. It also possesses several biological properties, which makes it a versatile compound that can be used in a variety of experiments. However, there are also limitations to its use. For example, it may be difficult to obtain pure samples of the compound, which could affect the reproducibility of experiments. In addition, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on desacetyl-1-isotenulin. One area of research could focus on its potential as a treatment for inflammatory diseases such as arthritis and asthma. Another area of research could focus on its anti-tumor effects and its potential as a cancer treatment. In addition, further research could be done to elucidate its mechanism of action and to identify its molecular targets. Finally, research could be done to develop new synthetic analogues of desacetyl-1-isotenulin with improved biological properties.
Conclusion
Desacetyl-1-isotenulin is a natural compound that has several potential therapeutic applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
Desacetyl-1-isotenulin can be synthesized from the plant Inula britannica. The dried roots of the plant are extracted with methanol, and the extract is then partitioned with ethyl acetate. The ethyl acetate fraction is then subjected to column chromatography, and the resulting compound is purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Desacetyl-1-isotenulin has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been found to have anti-tumor effects, making it a potential treatment for cancer. In addition, desacetyl-1-isotenulin has been shown to have anti-microbial effects, which could make it useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
10257-13-3 |
|---|---|
Produktname |
Desacetyl-1-isotenulin |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(1R,3aS,5R,5aS,8aR,9R,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8-,9-,10+,12-,13-,15+/m1/s1 |
InChI-Schlüssel |
ICKWITMQEROMDG-QNYKULNCSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]([C@H](C(=O)O2)C)[C@H]([C@]3([C@@H]1C=CC3=O)C)O |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |
Kanonische SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |
Synonyme |
desacetyl-1-epiisotenulin desacetyl-1-isotenulin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



